molecular formula C11H15Cl2O2PS2 B128851 Prothiofos CAS No. 34643-46-4

Prothiofos

Cat. No. B128851
CAS RN: 34643-46-4
M. Wt: 345.2 g/mol
InChI Key: FITIWKDOCAUBQD-UHFFFAOYSA-N
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Description

Prothiofos is an organophosphorus insecticide known chemically as O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorodithioate. It is used in agriculture to protect crops from pests. The compound has been studied for its interaction with biological systems, its fate in organisms, and its potential for environmental remediation .

Synthesis Analysis

While the synthesis of prothiofos itself is not detailed in the provided papers, related compounds and methodologies can offer insight into the synthesis process. For example, the synthesis of complex organic molecules often involves the formation of specific functional groups and the use of catalysts to facilitate reactions. In the context of prothiofos, similar synthetic strategies could be employed to assemble its organophosphorus structure .

Molecular Structure Analysis

The molecular structure of prothiofos includes a phosphorodithioate group attached to an O-ethyl group and an O-aryl group with two chlorine substituents. This structure is crucial for its biological activity as an insecticide. The presence of the dichlorophenyl group and the ethyl and propyl groups likely influence the molecule's reactivity and stability .

Chemical Reactions Analysis

Prothiofos undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis in alkaline conditions leads to the breakdown of prothiofos into 2,4-dichlorophenol and O-ethyl S-propyl phosphorodithioate. Oxidation can yield the prothiofos oxon, among other products. These reactions are significant as they determine the persistence and toxicity of prothiofos in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of prothiofos, such as solubility, stability, and reactivity, are influenced by its molecular structure. Prothiofos is known to be stable in acidic conditions but hydrolyzes in alkaline media. Its stability under various environmental conditions, such as exposure to sunlight and UV radiation, has been studied to understand its degradation pathways and products. The compound's interaction with metals and its potential use in electrodes also highlight its diverse chemical properties .

Relevant Case Studies

Several case studies have explored the use of prothiofos in different contexts. For instance, prothiofos has been used as a membrane solvent in the construction of a histamine-sensitive electrode, demonstrating its utility beyond its traditional role as an insecticide . The fate of prothiofos in rats has been studied to understand its absorption, metabolism, and excretion, which are crucial for assessing its safety and environmental impact . Additionally, prothiofos has been the target of hydrolysis reactions using bio-composite catalysts, showcasing innovative approaches to pesticide remediation .

Scientific Research Applications

Degradation and Distribution in Plants

  • Residual Fate in Potatoes : Prothiofos residues were mainly found in potato leaves and peels. Processing methods like frying, boiling, and baking reduced these residues significantly, with frying being the most effective method (Abdel-Gawad et al., 2008).

  • Chemical Stability : The chemical stability of prothiofos was examined, showing that exposure to sunlight and ultraviolet light causes gradual degradation. It was also observed that prothiofos is stable in acidic conditions but hydrolyzes in alkaline conditions (Abdel-Gawad et al., 2010).

Environmental Impact and Remediation

  • Pesticide Residue Migration : In a study involving Japanese apple-pears, it was found that prothiofos residues migrated from pesticide-impregnated bags to fruits during the growing season, though in small amounts (Katami et al., 2000).

  • Agricultural Waste for Adsorption : Agricultural wastes like orange peel and apricot kernel were used as adsorbents to remove prothiofos from water. This process was influenced by factors such as pH and adsorbent dose, with a high removal efficiency achieved (Abdelhameed et al., 2020).

  • Risk Assessment in Estuaries : A study in a South African estuary evaluated the risk of pesticides, including prothiofos. It was found that the concentrations of prothiofos in the water exceeded international water guidelines, posing a potential environmental risk (Bollmohr et al., 2007).

Advanced Applications in Science

  • Exposomic Approach for Metabolite Identification : Research on identifying urinary metabolites of prothiofos using animal experiments contributed to the field of exposome research, crucial for understanding environmental chemical exposure (Nomasa et al., 2021).

  • Bio-Composite as Recyclable Catalyst : A study investigated the use of homo-metallic and hetero-metallic bio-composite as a recyclable catalyst for prothiofos hydrolysis, indicating potential applications in pesticide remediation (Emam et al., 2021).

Safety And Hazards

Prothiofos can cause eye irritation, is harmful if swallowed, and may cause an allergic skin reaction . It is very toxic to aquatic life and may cause damage to the nervous system .

Future Directions

The Environmental Protection Authority (EPA) has revoked the approvals for Prothiofos . Since July 1, 2023, the import or manufacture of pesticides containing Prothiofos has been ceased . From August 1, 2023, the use of pesticides containing Prothiofos has been prohibited . By December 1, 2023, any stock of these pesticides must be disposed of .

properties

IUPAC Name

(2,4-dichlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITIWKDOCAUBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042349
Record name Prothiofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prothiofos

CAS RN

34643-46-4
Record name Prothiofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34643-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prothiofos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothiofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2,4-dichlorophenyl) O-ethyl S-propyl dithiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROTHIOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5232196GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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